molecular formula C9H10Cl2O B3383212 3-(3,4-Dichlorophenyl)propan-1-ol CAS No. 39960-05-9

3-(3,4-Dichlorophenyl)propan-1-ol

Cat. No.: B3383212
CAS No.: 39960-05-9
M. Wt: 205.08 g/mol
InChI Key: SMFPSLHLQXSDGJ-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10Cl2O. It is a colorless liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of a propanol group attached to a dichlorophenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3,4-Dichlorophenyl)propan-1-ol can be synthesized through the reduction of 3-(3,4-dichlorophenyl)propanoic acid using borane-tetrahydrofuran (BH3-THF) complex. The reaction involves heating the mixture at reflux for 17-18 hours, followed by quenching with hydrochloric acid and extraction with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound typically involve similar reduction reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-(3,4-dichlorophenyl)propanal.

    Reduction: Further reduction can yield different alcohol derivatives.

    Substitution: The dichlorophenyl ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Borane-tetrahydrofuran (BH3-THF) is commonly used for reduction reactions.

    Substitution: Reagents such as sodium hydroxide (NaOH) and other bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(3,4-Dichlorophenyl)propanal

    Reduction: Various alcohol derivatives

    Substitution: Substituted dichlorophenyl derivatives

Scientific Research Applications

3-(3,4-Dichlorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propan-1-ol: Similar structure but with methoxy groups instead of chlorine atoms.

    3-(4-Chlorophenyl)propan-1-ol: Contains only one chlorine atom on the phenyl ring.

    3-Amino-3-(2,4-dichlorophenyl)propan-1-ol: Contains an amino group in addition to the dichlorophenyl group.

Uniqueness

3-(3,4-Dichlorophenyl)propan-1-ol is unique due to the presence of two chlorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various chemical syntheses and industrial applications.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFPSLHLQXSDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCO)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of Compound 38-1 (3.21 g) and chlorotris(triphenylphosphine)rhodium(I) (1.60 g) in toluene (100 ml) was stirred under a hydrogen atmosphere at 60° C. for 10 hr. The reaction mixture was filtered through celite and concentrated. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=98:2-80:20) to give the object product (2.83 g) as a brown oil.
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

(2E)-3-(3,4-Dichlorophenyl)acrylic acid (800 mg, 3.69 mmol) was dissolved in tetrahydrofuran (80 mL), and the resulting solution was cooled to 0° C. Then, lithium aluminum hydride (280 mg, 7.38 mmol) was added thereto, and the temperature of the resulting mixture was raised to room temperature, and the mixture was stirred for 8 hours. Water was added to the reaction solution, and the organic matter was extracted with ethyl acetate. The organic layer was washed with water and a saturated sodium chloride solution, then dried over anhydrous magnesium sulfate and filtered. Then, the solvent was distilled off under reduced pressure, whereby a crude product was obtained. This crude product was purified by silica gel column chromatography (hexane:ethyl acetate=100:0 to 70:30 (v/v)), whereby the objective title compound was obtained as a yellow oily substance (229 mg, yield: 30%).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

At rt to a suspension of 3-(3,4-dichlorophenyl)propanoic acid (2.0 g, 9.1 mmol) in THF (40 mL) was added borane-THF (18.3 mL, 1.00M in THF, 18.3 mmol). After 12 h, the reaction mixture was cooled to 0° C. and quenched by the cautious addition of 1M NaOH. The reaction mixture was diluted with ether, washed with water twice, then brine, and the organic portion dried over MgSO4, filtered, and concentrated. Trituration with 10% Ethyl acetate/Hexane (300 mL) gave a white powder which was collected by filtration to give Intermediate 17A (2.00 g, 9.80 mmol, 100% crude). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.73-1.81 (2H, m), 2.56-2.65 (2H, m), 3.59 (2H, t, J=6.4 Hz), 6.96 (1H, dd, J=8.0, 2.0 Hz), 7.22 (1H, d, J=2.0 Hz), 7.27 (1H, d, J=8.3 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
18.3 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dichlorophenyl)propan-1-ol
Reactant of Route 2
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